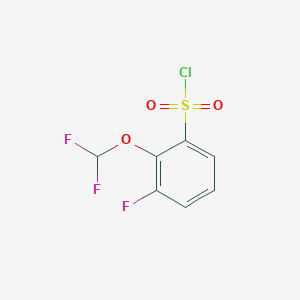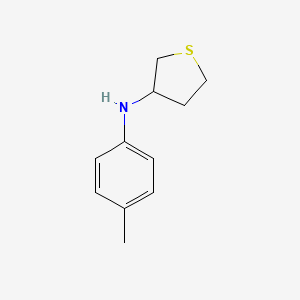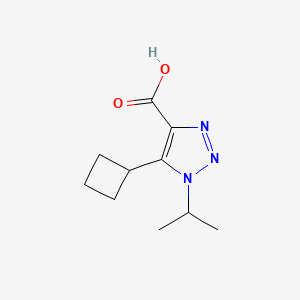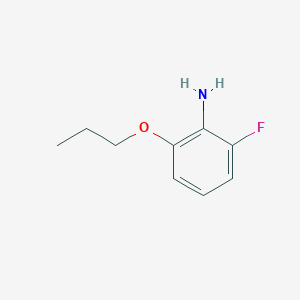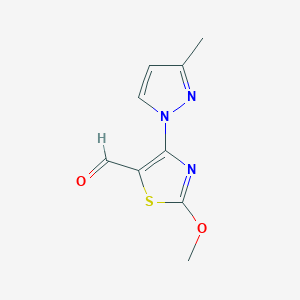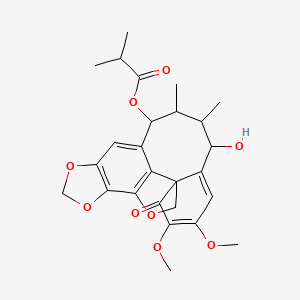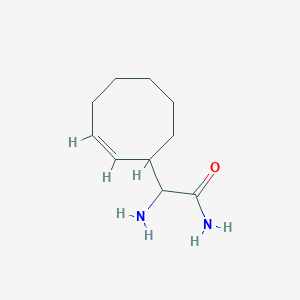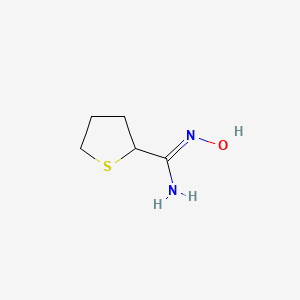![molecular formula C18H23NO B13306057 ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13306057.png)
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine is an organic compound with a complex structure It belongs to the class of amines and is characterized by the presence of multiple methyl groups and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for probing biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it valuable for creating high-performance materials with specific properties.
Wirkmechanismus
The mechanism of action of ({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine
- 4-Methoxyphenethylamine
- Omeprazole
Uniqueness
({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine is unique due to its specific structural features, such as the presence of multiple methyl groups and a methoxyphenyl group. These features confer specific reactivity and interaction properties, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C18H23NO |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
1-[3,5-dimethyl-4-[(2-methylphenyl)methoxy]phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C18H23NO/c1-13-7-5-6-8-17(13)12-20-18-14(2)9-16(11-19-4)10-15(18)3/h5-10,19H,11-12H2,1-4H3 |
InChI-Schlüssel |
CQPMTVGAAWIPGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2C)CNC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[Bis(4-methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B13305982.png)
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene](/img/structure/B13305992.png)
![2-Ethyl-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13305999.png)
